2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane
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Overview
Description
2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane is a synthetic compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is known for its distinctive arrangement of dichloro and chlorophenyl groups attached to a fluorenyl oxirane core, which imparts specific chemical properties and reactivity.
Mechanism of Action
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of FT-0664920 are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of FT-0664920’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors can include pH, temperature, presence of other molecules, and specific conditions within the body. Without more information on ft-0664920, it’s challenging to discuss how these factors might influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorenyl Intermediate: The initial step involves the synthesis of a fluorenyl intermediate through the reaction of 2,7-dichlorofluorene with appropriate reagents under controlled conditions.
Introduction of the Chlorophenyl Group:
Formation of the Oxirane Ring: The final step involves the formation of the oxirane ring through an epoxidation reaction, typically using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under mild to moderate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dichloro-9H-fluoren-4-yl oxirane
- 2,7-Dichloro-9-[(4-chlorophenyl)methylene]-9H-fluoren-4-yl oxirane
Uniqueness
2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane stands out due to its specific arrangement of dichloro and chlorophenyl groups, which impart unique chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and materials science.
Properties
IUPAC Name |
2-[2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3O/c23-13-3-1-12(2-4-13)7-17-18-8-14(24)5-6-16(18)22-19(17)9-15(25)10-20(22)21-11-26-21/h1-10,21H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVLNBDLCIBSLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C3C4=C(C=C(C=C4)Cl)C(=CC5=CC=C(C=C5)Cl)C3=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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